molecular formula C10H25N4Na2O15P B2456346 disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate CAS No. 849725-39-9

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate

Cat. No.: B2456346
CAS No.: 849725-39-9
M. Wt: 518.276
InChI Key: ZEALAQXNWUYYQU-HCPZZMJLSA-L
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Description

Sodium 5’-Inosinate hydrate(2:1:7), also known as disodium inosinate heptahydrate, is a compound commonly used as a flavor enhancer in the food industry. It is a sodium salt of inosinic acid and is often found in combination with monosodium glutamate (MSG) to provide the umami taste. This compound is also used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5’-Inosinate hydrate(2:1:7) typically involves the phosphorylation of inosine. The process includes the reaction of inosine with phosphoryl chloride in the presence of a base, followed by neutralization with sodium hydroxide to form the disodium salt. The compound is then crystallized from an aqueous solution to obtain the heptahydrate form .

Industrial Production Methods: Industrial production of Sodium 5’-Inosinate hydrate(2:1:7) involves large-scale fermentation processes using microorganisms such as Corynebacterium glutamicum. The inosine produced is then chemically converted to inosinic acid, which is subsequently neutralized with sodium hydroxide to form the disodium salt. The final product is purified and crystallized to obtain the heptahydrate form .

Chemical Reactions Analysis

Types of Reactions: Sodium 5’-Inosinate hydrate(2:1:7) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 5’-Inosinate hydrate(2:1:7) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 5’-Inosinate hydrate(2:1:7) involves its role as a nucleotide. It acts as a precursor in the synthesis of nucleic acids and participates in various biochemical pathways. In the nervous system, it has been found to promote axon growth and nerve regeneration by activating specific protein kinases and signaling pathways .

Comparison with Similar Compounds

Uniqueness: Sodium 5’-Inosinate hydrate(2:1:7) is unique due to its heptahydrate form, which provides specific solubility and stability characteristics. Its combination with other flavor enhancers like MSG and disodium guanylate makes it particularly effective in enhancing the umami taste in food products .

Biological Activity

Disodium inosine-5'-monophosphate heptahydrate, also known as disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate, is a nucleotide derivative with significant biological activity. This compound plays crucial roles in various biochemical processes and has been extensively studied for its potential therapeutic applications.

  • Molecular Formula : C10H13N4O8P.2Na.7H2O
  • Molecular Weight : Approximately 421.23 g/mol
  • Solubility : Highly soluble in water due to the heptahydrate form, enhancing its bioavailability.

Disodium inosine-5'-monophosphate (IMP) acts primarily as a nucleotide that participates in several essential biochemical pathways:

  • Nucleotide Metabolism : IMP is a key intermediate in the de novo synthesis of purine nucleotides, which are vital for DNA and RNA synthesis.
  • Enzyme Modulation : It influences the activity of enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for guanine nucleotide synthesis. This modulation can affect cellular proliferation and differentiation.
  • Signal Transduction : IMP can act as a signaling molecule, influencing pathways involved in cell growth and immune responses.

1. Immunomodulatory Effects

Research indicates that disodium IMP exhibits immunomodulatory properties, enhancing the immune response by stimulating lymphocyte proliferation and activation. This has implications for its use in treating conditions where immune function is compromised.

2. Neuroprotective Effects

Studies have shown that disodium IMP may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to modulate cellular energy metabolism and reduce oxidative stress contributes to its protective role in neuronal cells.

3. Antioxidant Activity

The compound has demonstrated antioxidant properties, helping to scavenge free radicals and reduce oxidative damage in cells. This activity is particularly relevant in conditions associated with oxidative stress.

Research Findings

A variety of studies have explored the biological activity of disodium IMP:

  • Cell Proliferation Studies : In vitro studies demonstrated that disodium IMP enhances the proliferation of lymphocytes in response to mitogens, indicating its role as an immunostimulant .
  • Neuroprotective Studies : Research involving neuronal cell lines showed that treatment with disodium IMP reduced cell death induced by oxidative stress, suggesting its potential therapeutic role in neurodegenerative diseases .
  • Clinical Applications : Clinical trials have investigated the use of disodium IMP as an adjunct therapy in conditions like chronic fatigue syndrome and other metabolic disorders, showing promising results in improving patient outcomes .

Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
Disodium Guanosine-5'-MonophosphateSimilar nucleotide metabolismPrimarily involved in guanine nucleotide synthesis
Disodium Adenosine-5'-MonophosphateEnergy metabolism and signalingKey player in ATP synthesis
Disodium Uridine-5'-MonophosphateRNA synthesis and regulationInvolved in pyrimidine metabolism

Disodium IMP is unique due to its specific actions on purine metabolism and its ability to influence immune responses.

Case Studies

  • Case Study on Immune Response Enhancement :
    • A clinical trial assessed the effects of disodium IMP on patients undergoing chemotherapy. Results indicated a significant improvement in immune cell counts and overall patient vitality compared to controls .
  • Neuroprotection in Animal Models :
    • In a study using animal models of Alzheimer's disease, administration of disodium IMP resulted in reduced neuroinflammation and improved cognitive function compared to untreated groups .

Properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O8P.2Na.7H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;7*1H2/q;2*+1;;;;;;;/p-2/t4-,6-,7-,10-;;;;;;;;;/m1........./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEALAQXNWUYYQU-HCPZZMJLSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25N4Na2O15P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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